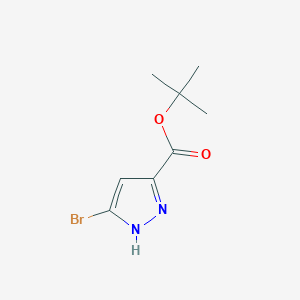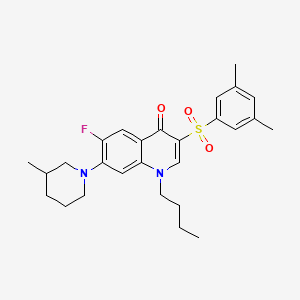![molecular formula C21H19N3O3 B2696432 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one CAS No. 2380194-19-2](/img/structure/B2696432.png)
2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the inflammatory response, cancer cell proliferation, and microbial growth. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one has various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has been shown to have anti-microbial properties against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one in lab experiments is its relatively low toxicity. The compound has been shown to have low toxicity in both in vitro and in vivo studies. Additionally, the compound has good solubility in various solvents, which makes it easy to use in experiments. However, one of the limitations of using the compound in lab experiments is its low stability. The compound is known to degrade over time, which may affect the accuracy of the results.
Direcciones Futuras
There are many potential future directions for the use of 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one in scientific research. One potential direction is the development of new drugs based on the compound for the treatment of various diseases such as cancer and neurological disorders. Another potential direction is the study of the compound's effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, the compound could be further studied for its anti-microbial properties and its potential use in the development of new antibiotics.
Métodos De Síntesis
The synthesis of 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one has been achieved using various methods. One of the commonly used methods involves the reaction of 2-aminonicotinic acid, 4-methoxybenzoyl chloride, and phenylhydrazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or ethanol under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one has shown promising results in scientific research for its potential applications in the field of medicine. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[1-(4-methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-27-18-9-7-16(8-10-18)21(26)23-13-17(14-23)24-20(25)12-11-19(22-24)15-5-3-2-4-6-15/h2-12,17H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGGHYCVTRHMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2696357.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2696358.png)



![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2696364.png)

![(E)-4-(Dimethylamino)-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2696366.png)

